1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)-
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Overview
Description
1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- is a synthetic derivative of 1,4-naphthoquinone. This compound is characterized by the presence of a 2-(DI-2’-chloroethylamino) group attached to the naphthoquinone core. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- typically involves the reaction of 1,4-naphthoquinone with di-2’-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the quinone core leads to the formation of hydroquinone derivatives.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethylamino group under basic conditions.
Major Products
Oxidation: Higher oxidation state naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in redox biology and cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the modulation of various cellular pathways, including the activation of transcription factors like Nrf2, which regulates the expression of antioxidant genes. Additionally, the compound can alkylate cellular nucleophiles, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox activity and biological properties.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K derivative with coagulation properties.
Juglone: A natural naphthoquinone with antimicrobial and allelopathic effects.
Plumbagin: Another natural naphthoquinone with anticancer and antimicrobial activities.
Uniqueness
1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- is unique due to the presence of the chloroethylamino group, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinones. This structural modification enhances its potential as a therapeutic agent and a chemical probe for studying redox biology and cellular signaling.
Properties
CAS No. |
63978-91-6 |
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Molecular Formula |
C14H13Cl2NO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13Cl2NO2/c15-5-7-17(8-6-16)12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9H,5-8H2 |
InChI Key |
PHLZLDBVNZSBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)N(CCCl)CCCl |
Origin of Product |
United States |
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